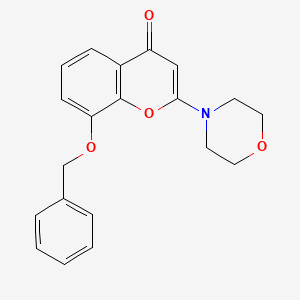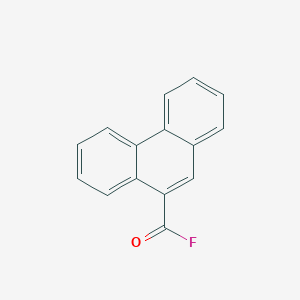![molecular formula C17H14O2 B14273166 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one CAS No. 135306-25-1](/img/structure/B14273166.png)
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar benzopyran structure and exhibit various biological activities, including anticoagulant and antimicrobial properties.
Flavonoids: These are another class of benzopyran derivatives known for their antioxidant and anti-inflammatory activities.
Chalcones: These compounds have a similar structure with a benzene ring and an α,β-unsaturated carbonyl system, and they exhibit diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
135306-25-1 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylidene]-1H-isochromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-16-17(18)15-5-3-2-4-14(15)11-19-16/h2-10H,11H2,1H3 |
InChI-Schlüssel |
UKCWYQNKWREKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


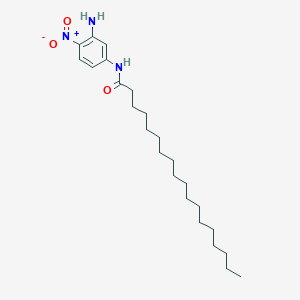
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)


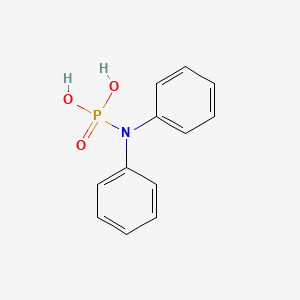
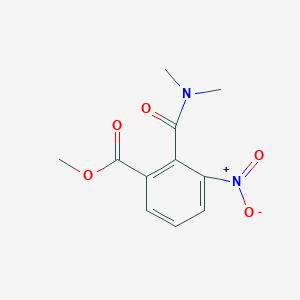
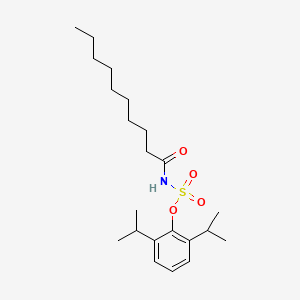
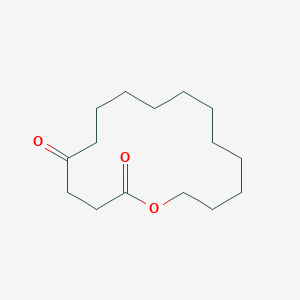
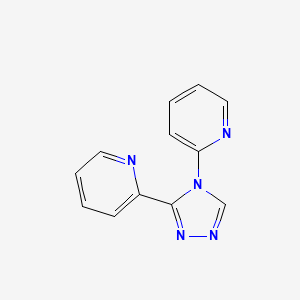

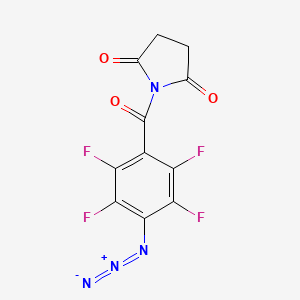
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
